molecular formula C24H24N2O3S2 B2556322 (3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 609795-11-1

(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2556322
CAS No.: 609795-11-1
M. Wt: 452.59
InChI Key: IWYWQCUZYJVXFM-MRCUWXFGSA-N
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Description

The compound (3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a hybrid molecule featuring a 1,3-thiazolidin-4-one ring fused to an oxindole scaffold. Key structural attributes include:

  • Thiazolidinone ring: Contains a 3-ethoxypropyl substituent at N3 and a thioxo (C=S) group at C2. The Z-configuration at the C3-C5 double bond is critical for stereoelectronic interactions with biological targets .
  • Functional groups: The ethoxypropyl chain may improve solubility, while the thioxo group contributes to hydrogen bonding or metal coordination .

Properties

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S2/c1-3-29-14-6-13-25-23(28)21(31-24(25)30)20-18-7-4-5-8-19(18)26(22(20)27)15-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15H2,1-2H3/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYWQCUZYJVXFM-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609795-11-1
Record name (3Z)-3-[3-(3-ETHOXYPROPYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-(4-METHYLBENZYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound (3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N2O3SC_{24}H_{24}N_2O_3S, and it features a thiazolidinone core fused with an indole moiety. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazolidinone derivatives. The thiazolidinone scaffold has been associated with significant antibacterial activity against various pathogens. For instance:

  • Inhibition of Biofilm Formation : A recent review indicated that thiazolidinones exhibit strong antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus, with some derivatives showing over 50% reduction in biofilm formation at specific concentrations .
  • Minimum Inhibitory Concentration (MIC) : Compounds related to thiazolidinones have demonstrated MIC values ranging from 0.5 µg/mL to 7.14 µg/mL against resistant bacterial strains, indicating their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer properties of indole derivatives have been extensively documented. The compound under consideration has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-23110.5
HCT1168.7
MCF79.0
SW62011.2

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound have also been investigated. In vivo studies demonstrated that derivatives featuring the thiazolidinone structure exhibited significant reductions in inflammatory markers in animal models:

  • Cytokine Inhibition : The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models .
  • Mechanistic Insights : The anti-inflammatory action may be mediated through inhibition of NF-kB signaling pathways, which are crucial in regulating inflammatory responses .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated several thiazolidinone derivatives against Escherichia coli and Klebsiella pneumoniae, revealing that compounds similar to the target showed significant antibacterial activity with BICs (biofilm inhibitory concentrations) as low as 6.25 µg/mL .
  • Cancer Cell Line Assessment : Research conducted on indole-thiazolidinone hybrids revealed their effectiveness against multiple cancer cell lines, emphasizing their potential utility in cancer therapy .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated that derivatives of similar thiazolidinone compounds exhibit notable antimicrobial properties. For instance:

  • A study evaluated N-Derivatives of thiazolidinones and reported their effectiveness against various microbial strains through in vitro assays .

Anti-inflammatory Potential

In silico studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Anticancer Properties

Compounds with similar structural motifs have shown promise in anticancer research. The indole moiety is often linked to cytotoxicity against cancer cell lines, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

Study ReferenceFocusFindings
MDPI Pharmaceuticals (2023)Antimicrobial EvaluationIdentified effective antimicrobial derivatives with thiazolidinone structures .
Molecular Docking StudiesAnti-inflammatory PotentialIndicated the compound's ability to inhibit 5-lipoxygenase, suggesting therapeutic use in inflammation .
Anticancer ResearchCytotoxicity TestingCompounds with indole structures showed significant cytotoxic effects on cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural variations and biological activities of analogues:

Compound Name / ID Key Substituents Biological Activity Reference
Target Compound 4-Methylbenzyl (oxindole), 3-ethoxypropyl (thiazolidinone) Not explicitly reported (structural analysis)
(Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid () Benzoic acid (thiazolidinone), indol-3-ylmethylene Antibacterial, antifungal
(3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one (JK3-37, ) 4-Methoxyanilino, methylidene bridge Antiviral (hepatitis C p7 channel inhibitor)
(3Z)-3-(4-Piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one () Piperazinylbenzylidene Antimicrobial (sulfonamide derivatives)
(3Z)-1-Methyl-3-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one () Methyl (oxindole), isobutyl (thiazolidinone) Structural analysis
(3Z)-1-(4-Methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one () 4-Methylbenzyl (oxindole), phenylethyl (thiazolidinone) Structural analysis

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: Polar groups (e.g., benzoic acid in ) enhance water solubility and antibacterial efficacy . Lipophilic groups (e.g., 4-methylbenzyl in the target compound) improve membrane permeability and target engagement, as seen in oxindole-based drugs like sunitinib . Thioxo groups in thiazolidinones facilitate interactions with cysteine residues or metal ions in enzymes .

Stereochemical Considerations :

  • The Z-configuration is conserved in active analogues (e.g., JK3-37 in ), suggesting a geometric requirement for binding .

Synthetic Strategies :

  • Condensation reactions under acidic conditions (e.g., p-toluenesulfonic acid in ) are common for forming the Z-isomer .
  • Crystallization methods () and software like SHELX () are critical for structural validation .

Q & A

Q. What in vitro assays evaluate the compound’s antioxidant potential?

  • Methodology : Use DPPH radical scavenging (λ = 517 nm) and FRAP assays. Compare IC₅₀ values with ascorbic acid controls. Molecular docking against oxidative stress targets (e.g., NADPH oxidase) validates mechanism .

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